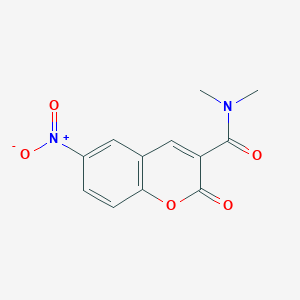

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cyanoacetylation of Amines

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide: can serve as a precursor for cyanoacetamide derivatives. Here’s how:

- Synthesis Method : The compound can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates. This versatile and economical method yields N-substituted cyanoacetamide compounds .

- Utility : Cyanoacetamide derivatives are privileged structures, and they play a crucial role in heterocyclic synthesis. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. Additionally, their diverse biological activities have drawn attention from biochemists .

Amination and Formylation

- Application : N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be used as a versatile synthon for amination (R-NMe2) and formylation (R-CHO) reactions . These transformations are valuable in organic synthesis.

Single Carbon Source and Methylene Group Synthesis

- Utility : The compound serves as a single carbon source (R-C) and a methylene group (R-CH2) synthon. These reactions are essential for constructing complex molecules .

Cyanation and Amidoalkylation

- Applications :

- Cyanation (R-CN) : N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide participates in cyanation reactions, leading to the introduction of cyano groups .

- Amidoalkylation (-R) : It can also be involved in amidoalkylation processes, where the amide group (-CONMe2) is incorporated into other molecules .

Carbonylation and Heterocycle Synthesis

- Significance : The compound contributes to carbonylation (R-CO) reactions, which are essential for building carbonyl-containing compounds .

- Heterocycle Synthesis : N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide acts as a building block for acyclic, carbocyclic, and fused heterocyclic derivatives . Its reactivity enables the formation of diverse heterocyclic structures.

Chemotherapeutic Agents

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-13(2)11(15)9-6-7-5-8(14(17)18)3-4-10(7)19-12(9)16/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBLEPFZGOZNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)

![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3008003.png)